Copper(II) trifluoromethanesulfonate

Catalog No.
S609484
CAS No.
34946-82-2
M.F
C2CuF6O6S2
M. Wt
361.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) trifluoromethanesulfonate

CAS Number

34946-82-2

Product Name

Copper(II) trifluoromethanesulfonate

IUPAC Name

copper;trifluoromethanesulfonate

Molecular Formula

C2CuF6O6S2

Molecular Weight

361.7 g/mol

InChI

InChI=1S/2CHF3O3S.Cu/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2

InChI Key

SBTSVTLGWRLWOD-UHFFFAOYSA-L

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]

Synonyms

copper(II) trifluoromethanesulfonate, Cu(II)-TFS

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]

Lewis Acid Catalyst

Copper(II) trifluoromethanesulfonate acts as a mild Lewis acid due to its vacant d-orbitals, accepting electron pairs from Lewis bases. This property makes it valuable for promoting various organic reactions, including:

  • Dehydration of alcohols and diols to alkenes: Cu(OTf)₂ efficiently promotes the removal of water molecules from alcohols and diols, leading to the formation of alkenes at room temperature. This approach offers advantages over traditional methods requiring high temperatures or strong acids. [Source: ]

Carbenoid Generation

Cu(OTf)₂ is crucial in generating carbenoids, highly reactive species resembling carbenes (carbon atoms with two unpaired electrons). Through in situ reduction, Cu(OTf)₂ gets converted to the Cu(I) state, which then activates diazo compounds (R-N=N⁺-X⁻) to form carbenoids. These carbenoids find applications in:

  • C-H insertion reactions: Carbenoids readily insert themselves into C-H bonds of various organic molecules, enabling targeted functionalization. [Source: ]
  • Cycloadditions: Carbenoids participate in cycloaddition reactions, forming cyclic compounds through bond formation between the carbenoid and another molecule. [Source: ]

Other Applications

Beyond the aforementioned roles, Cu(OTf)₂ finds application in various other areas of scientific research:

  • Fluorination reactions: Cu(OTf)₂ can mediate the introduction of fluorine atoms into organic molecules. [Source: ]
  • Polymerization reactions: Cu(OTf)₂ acts as a catalyst for the controlled polymerization of certain monomers. [Source: ]
  • Organic synthesis: Cu(OTf)₂ plays a role in numerous organic synthesis reactions, offering advantages like mild reaction conditions, high efficiency, and functional group tolerance. [Source: ]

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Copper(II) triflate

Dates

Modify: 2023-08-15

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